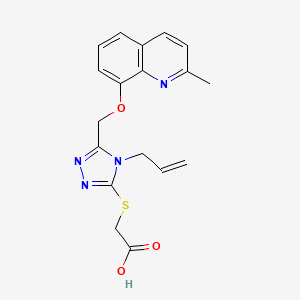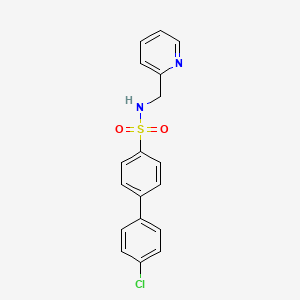
MFCD04219485
Vue d'ensemble
Description
The compound identified as “MFCD04219485” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “MFCD04219485” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD04219485” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used
Applications De Recherche Scientifique
“MFCD04219485” has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on cellular processes and pathways. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be utilized in the production of materials or as a component in various products.
Mécanisme D'action
The mechanism of action of “MFCD04219485” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “MFCD04219485” include those with related chemical structures and properties. These compounds may share similar synthetic routes, chemical reactions, and applications.
Uniqueness: “this compound” is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness can be leveraged to develop new applications and improve existing ones.
Propriétés
IUPAC Name |
2-[[5-[(2-methylquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-9-22-15(20-21-18(22)26-11-16(23)24)10-25-14-6-4-5-13-8-7-12(2)19-17(13)14/h3-8H,1,9-11H2,2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVKCBXQWPAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=NN=C(N3CC=C)SCC(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3471258.png)
![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3471270.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3471274.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3471284.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B3471290.png)

![N-(4-fluorophenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3471307.png)
![3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B3471315.png)
![4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide](/img/structure/B3471320.png)
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B3471347.png)
![methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B3471350.png)
![2,2-diphenyl-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B3471356.png)
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B3471357.png)
![N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3471361.png)
